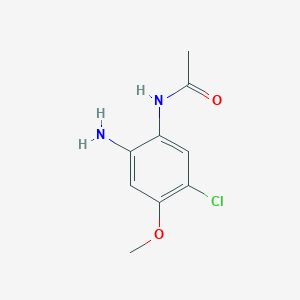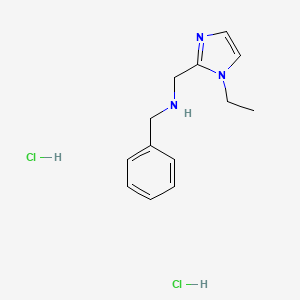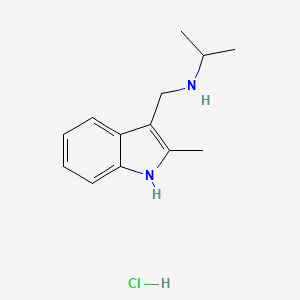![molecular formula C17H25ClN2O3 B1397025 4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride CAS No. 1332528-87-6](/img/structure/B1397025.png)
4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride
Vue d'ensemble
Description
4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride, often referred to as 4-PMB, is an organic compound with a variety of applications in the medical, pharmaceutical and chemical industries. It is a white, crystalline solid that is soluble in water and has a molecular weight of 463.5 g/mol. 4-PMB is an important chemical intermediate used in the synthesis of various organic compounds and is also used as an intermediate in the manufacture of various pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
Research has shown that certain piperidine derivatives, similar in structure to 4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride, are potent inhibitors of acetylcholinesterase (AChE). This enzyme is significant in the context of neurodegenerative disorders like Alzheimer's disease. Studies have found that substituting the benzamide with bulky groups and introducing an alkyl or phenyl group at the nitrogen atom of benzamide can dramatically enhance anti-AChE activity (Sugimoto et al., 1990). Further research extended these findings to rigid analogues of piperidine derivatives, indicating potent anti-AChE activity and selectivity for AChE over butyrylcholinesterase (BuChE) (Sugimoto et al., 1992).
Antioxidant and Antinociceptive Properties
Novel phenoxy acetyl carboxamides, synthesized using various acid chlorides and bases including piperidine, exhibited antioxidant and antinociceptive activities. The radical scavenging ability of these compounds, although less than standard antioxidants, and their effectiveness in neutralizing ABTS cation radicals are noteworthy. Additionally, some derivatives demonstrated significant antinociceptive activity in animal models (Manjusha et al., 2022).
H3 Receptor Antagonist Activity
A study involving 4-phenoxypiperidines, which have a core structure related to the compound , identified potent, conformationally restricted non-imidazole histamine H3 antagonists. These compounds, including 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, showed high selectivity and in vivo efficacy in promoting wakefulness at low doses (Dvorak et al., 2005).
Structure-Activity Relationships in Acetylcholinesterase Inhibition
The structure-activity relationships of acetylcholinesterase inhibitors were explored in detail, showing the significance of the piperidine and benzoyl groups in enhancing anti-AChE activity. These studies contribute to understanding how structural modifications can influence the efficacy of such inhibitors (Sugimoto et al., 1992).
Propriétés
IUPAC Name |
morpholin-4-yl-[4-(piperidin-4-ylmethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c20-17(19-9-11-21-12-10-19)15-1-3-16(4-2-15)22-13-14-5-7-18-8-6-14;/h1-4,14,18H,5-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROHKMQEPBLZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/structure/B1396945.png)
![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/structure/B1396946.png)

![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1396949.png)
![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396950.png)
![N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride](/img/structure/B1396952.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1396953.png)

![[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396957.png)
![1-{2-[(cis)-2,6-Dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one](/img/structure/B1396960.png)
![4-[(Phenylamino)methyl]piperidin-4-ol](/img/structure/B1396961.png)

amine dihydrochloride](/img/structure/B1396965.png)